molecular formula C10H12ClFO2 B8032880 4-Butoxy-3-chloro-5-fluorophenol

4-Butoxy-3-chloro-5-fluorophenol

Cat. No.: B8032880
M. Wt: 218.65 g/mol
InChI Key: JZCKYHZGZGJQNQ-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloro-5-fluorophenol is an organic compound with the molecular formula C10H12ClFO2 It is a phenolic compound characterized by the presence of butoxy, chloro, and fluoro substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chloro-5-fluorophenol typically involves the substitution reactions on a phenol derivative. One common method includes the reaction of 4-butoxyphenol with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the substitution process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar substitution reactions but optimized for higher yields and purity. The process may include steps such as:

    Chlorination: Using chlorine or chlorinating agents.

    Fluorination: Using fluorine or fluorinating agents.

    Purification: Techniques such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-chloro-5-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products Formed:

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dehalogenated phenols.

    Substitution Products: Phenolic derivatives with new substituents replacing the chloro or fluoro groups.

Scientific Research Applications

4-Butoxy-3-chloro-5-fluorophenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloro-5-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

    4-Butoxyphenol: Lacks the chloro and fluoro substituents, making it less reactive in certain chemical reactions.

    3-Chloro-4-fluorophenol: Lacks the butoxy group, which affects its solubility and reactivity.

    4-Butoxy-3-chlorophenol: Lacks the fluoro group, which influences its chemical and biological properties.

Uniqueness: 4-Butoxy-3-chloro-5-fluorophenol is unique due to the combination of butoxy, chloro, and fluoro substituents, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-butoxy-3-chloro-5-fluorophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO2/c1-2-3-4-14-10-8(11)5-7(13)6-9(10)12/h5-6,13H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCKYHZGZGJQNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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